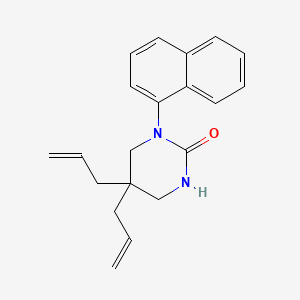
Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone is an organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidinone Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Naphthalenyl Group: This step might involve a Friedel-Crafts alkylation reaction where naphthalene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Addition of Propenyl Groups: The propenyl groups can be introduced through a Wittig reaction or similar alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
化学反応の分析
Types of Reactions
Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential bioactive compound with applications in drug discovery.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of advanced materials and polymers.
作用機序
The mechanism of action of Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with signaling pathways to exert therapeutic effects.
類似化合物との比較
Similar Compounds
Tetrahydro-5,5-di-2-propenyl-1-(1-phenyl)-2(1H)-pyrimidinone: Similar structure with a phenyl group instead of a naphthalenyl group.
Tetrahydro-5,5-di-2-propenyl-1-(1-benzyl)-2(1H)-pyrimidinone: Contains a benzyl group.
Uniqueness
Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone is unique due to the presence of the naphthalenyl group, which can impart distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
35965-93-6 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC名 |
1-naphthalen-1-yl-5,5-bis(prop-2-enyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C20H22N2O/c1-3-12-20(13-4-2)14-21-19(23)22(15-20)18-11-7-9-16-8-5-6-10-17(16)18/h3-11H,1-2,12-15H2,(H,21,23) |
InChIキー |
QGNQTXDVGFTFHN-UHFFFAOYSA-N |
正規SMILES |
C=CCC1(CNC(=O)N(C1)C2=CC=CC3=CC=CC=C32)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)
![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
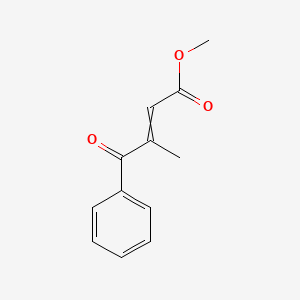

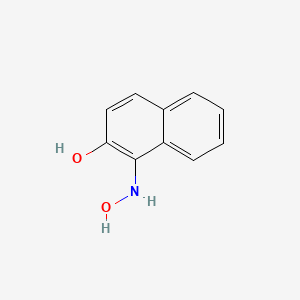

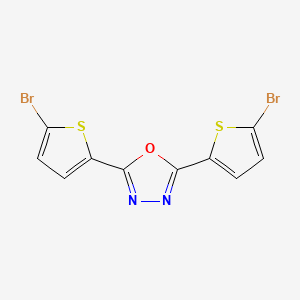




![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
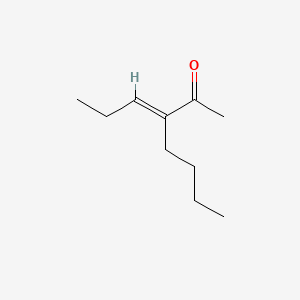
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)
